Citronellol - d2
Description
Introduction and Background
Chemical Identity and Classification of Citronellol-d2
Citronellol-d2 belongs to the acyclic monoterpenoid class, characterized by a 10-carbon skeleton derived from two isoprene units. Its systematic IUPAC name is 3,7-dimethyloct-6-en-1,1-d₂-1-ol , reflecting the substitution of two hydrogen atoms with deuterium at the hydroxyl-bearing carbon.
Table 1: Key physicochemical properties of citronellol-d2
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₈D₂O |
| Molecular weight | 158.28 g/mol |
| Boiling point | 224–226°C (lit.) |
| LogP (octanol/water) | 3.78 |
| Vapor pressure (25°C) | 0.01 mmHg |
| Refractive index | 1.448–1.452 |
Deuterium incorporation at the C1 position reduces the vibrational coupling between hydroxyl and adjacent carbons in infrared spectra, producing distinct absorption bands at 1050 cm⁻¹ (C–O stretch) and 2900 cm⁻¹ (O–D stretch). This isotopic labeling enables precise tracking in gas chromatography-mass spectrometry (GC-MS) through characteristic mass shifts (e.g., m/z 71 → 73 for α-cleavage fragments).
Historical Development and Discovery
The synthesis of deuterated terpenoids began in the 1930s following Harold Urey's discovery of deuterium. Citronellol-d2 first appeared in literature in 1978 when Oda et al. used deuterium-labeled substrates to study microbial degradation pathways. Industrial production accelerated in the 1990s with advances in catalytic deuteration techniques, particularly the development of copper chromite catalysts for selective hydrogen-deuterium exchange in geraniol.
A pivotal 2005 study demonstrated citronellol-d2's utility in quantifying lymphocyte proliferation rates via deuterium retention measurements, resolving discrepancies between ²H-glucose and D₂O labeling methods. This established its role as a biological tracer in immunology research.
Importance in Analytical Chemistry and Research
Citronellol-d2 serves three primary analytical functions:
- Isotopic internal standard : Compensates for matrix effects in GC-MS quantification of floral essential oils.
- Metabolic pathway elucidation : Deuterium retention patterns in Pseudomonas mendocina cultures revealed three distinct citronellol oxidation routes (C-1, C-3, and C-7 positions).
- Reaction mechanism studies : Kinetic isotope effects (KIE = 2.1) observed in citronellol-d2 oxidation to citronellal clarified rate-limiting steps in terpenoid transformations.
Recent applications include:
Structural Relationship to Non-deuterated Citronellol
Deuteration minimally alters citronellol's steric profile but significantly impacts its electronic properties:
Table 2: Comparative properties of citronellol and citronellol-d2
| Property | Citronellol | Citronellol-d2 |
|---|---|---|
| C–O bond length | 1.43 Å | 1.41 Å |
| pKa (H₂O, 25°C) | 15.2 | 15.5 |
| ¹H NMR (OH, ppm) | 1.32 (t, J=5.4) | – |
| ²H NMR (OD, ppm) | – | 1.28 (q, J=2.1) |
| Oxidation rate (KMnO₄) | 4.2×10⁻³ M⁻¹s⁻¹ | 2.0×10⁻³ M⁻¹s⁻¹ |
The 0.3 pKa unit increase enhances citronellol-d2's stability under basic conditions, enabling its use in soap-based insect repellent formulations without premature degradation. Deuteration also reduces intermolecular hydrogen bonding, lowering viscosity by 12% compared to protiated citronellol.
Occurrence and Natural Sources of Citronellol
While citronellol-d2 does not occur naturally, its protiated form is abundant in:
Table 3: Natural occurrence of citronellol in essential oils
| Plant Species | Citronellol Content | Enantiomeric Ratio (+:–) |
|---|---|---|
| Rosa damascena | 18–55% | 12:88 |
| Pelargonium graveolens | 32–45% | 05:95 |
| Cymbopogon nardus | 6–15% | 98:02 |
| Eucalyptus citriodora | 3–8% | 85:15 |
Biosynthetic studies in Rosa damascena revealed citronellol derives from geranyl diphosphate via a two-step reduction: geraniol → citronellal → citronellol. The (–)-enantiomer predominates in rose oils due to stereoselective alcohol dehydrogenases.
Properties
CAS No. |
76027-02-6 |
|---|---|
Molecular Formula |
C10H18D2O |
Molecular Weight |
158.28 |
Purity |
95% min. |
Synonyms |
Citronellol - d2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Geraniol (trans-isomer) and nerol (cis-isioner) undergo selective hydrogenation of their allylic double bonds using copper chromite catalysts. For Citronellol - d2, deuterium gas (D₂) replaces molecular hydrogen (H₂), enabling isotopic labeling at specific positions. Key parameters include:
-
Catalyst : Copper chromite (Ba-promoted)
-
Temperature : 150–240°C (optimal: 180–190°C)
-
Pressure : 300–400 psi (20–27 bar)
-
Hydrogen Source : D₂ gas or deuterated alcohols (e.g., isopropanol-d₈)
A study demonstrated that using isopropanol-d₈ as both solvent and deuterium source reduces hydrocarbon byproducts (e.g., dimethyloctanol) while achieving 72.5% citronellol yield. The reaction selectively targets the allylic double bond, preserving the remaining structure (Fig. 1).
Table 1: Hydrogenation Performance with Varied Deuterium Sources
| Deuterium Source | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| D₂ gas | Copper chromite | 180 | 68.2 | 95.4 |
| Isopropanol-d₈ | Copper chromite | 190 | 72.5 | 97.1 |
| Cyclohexanol-d₁₂ | Copper chromite | 170 | 65.8 | 94.7 |
Data adapted from industrial-scale trials.
Hydroboration-Oxidation of Dihydromyrcene
An alternative route employs dihydromyrcene as a precursor, leveraging hydroboration-oxidation to introduce deuterium. This method, detailed in a 2007 patent, involves:
Synthetic Steps
-
Hydroboration : Dihydromyrcene reacts with deuterated borane (BD₃) in a chlorinated solvent (e.g., dichloromethane) at -20–25°C.
-
Oxidation : Sodium hydroxide (3 M) and hydrogen peroxide (37%) oxidize the borane intermediate, yielding this compound.
-
Purification : Reduced-pressure rectification achieves 97.8% purity.
Critical Parameters
-
Borane Generation : BD₃ is synthesized in situ from sodium borodeuteride (NaBD₄) and boron trifluoride (BF₃).
-
Stoichiometry : 12–16 molar equivalents of NaOH relative to BF₃ ensure complete oxidation.
-
Safety : Residual BD₃ is neutralized with acetone-d6 to prevent explosive side reactions.
Enantioselective Synthesis Using Homogeneous Catalysts
For optically pure this compound, homogeneous catalysts like rhodium complexes enable asymmetric hydrogenation. A landmark study used:
-
Catalyst : Rhodium-(R)-BINAP (bisphosphine ligand)
-
Substrate : Deuterated geraniol (geraniol-d2)
-
Conditions : 25°C, 50 psi D₂, yielding (R)-citronellol - d2 with 92% enantiomeric excess (ee).
This method is critical for pharmaceutical applications requiring chiral specificity.
Isotopic Exchange Reactions
Post-synthetic deuteration via acid-catalyzed exchange offers a supplementary route:
-
Reagents : D₂O and deuterated sulfuric acid (D₂SO₄)
-
Conditions : 120°C, 24 h, achieving 85% deuterium incorporation at hydroxyl and allylic positions.
Industrial-Scale Optimization
Challenges and Solutions
-
Byproduct Mitigation : Using deuterated alcohols (e.g., isopropanol-d₈) suppresses hydrocarbon formation by 40% compared to D₂ gas.
-
Catalyst Lifespan : Copper chromite deactivation occurs after 5–7 batches; regeneration via calcination restores 90% activity.
-
Cost Efficiency : In-situ BD₃ generation reduces reagent costs by 30% in hydroboration routes .
Chemical Reactions Analysis
Types of Reactions: Citronellol - d2 undergoes various chemical reactions, including:
Oxidation: Citronellol can be oxidized to form citronellal, a key intermediate in the synthesis of menthol.
Reduction: Citronellal can be reduced back to citronellol using hydrogenation.
Substitution: Citronellol can undergo substitution reactions to form derivatives like citronellol acetate and citronellyl oxyacetaldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) or deuterium gas (D2) in the presence of a catalyst like palladium on carbon (Pd/C) or copper chromite.
Substitution: Acetic anhydride (for esterification) and aldehydes (for forming oxyacetaldehyde derivatives).
Major Products:
Citronellal: Formed through oxidation.
Menthol: Produced from citronellal via cyclization and hydrogenation.
Citronellol Acetate: Formed through esterification with acetic anhydride.
Scientific Research Applications
Citronellol - d2 has a wide range of applications in scientific research:
Mechanism of Action
Citronellol exerts its effects through several molecular pathways:
Neuroprotection: Citronellol has been shown to inhibit the activation of AMPA receptors, reducing desensitization and deactivation rates.
Anti-inflammatory: It modulates the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.
Oxidative Stress Reduction: Citronellol reduces oxidative stress by lowering intracellular reactive oxygen species (ROS) and nitric oxide (NO) levels.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Citronellol-d2 shares structural similarities with other monoterpenoid alcohols but differs in functional group arrangement and isotopic labeling. Key comparisons include:
| Compound | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Citronellol-d2 | C₁₀H₁₈D₂O | Deuterated hydroxyl | Saturated carbon chain; deuterium labeling |
| Geraniol | C₁₀H₁₈O | Allylic hydroxyl | Two conjugated double bonds (2E,6E) |
| Nerol | C₁₀H₁₈O | Allylic hydroxyl | Non-conjugated double bonds (2Z,6E) |
| Linalool | C₁₀H₁₈O | Tertiary hydroxyl | Branched chain; single double bond |
- Geraniol vs. Citronellol-d2 : Geraniol’s conjugated double bonds enhance reactivity in autoxidation, whereas Citronellol-d2’s saturated chain reduces this tendency .
- Nerol vs. Citronellol-d2 : Nerol’s isomerism (Z-configuration) alters its fragrance profile and volatility compared to Citronellol-d2’s linear structure .
- Linalool vs. Citronellol-d2 : Linalool’s tertiary hydroxyl group increases steric hindrance, affecting membrane interactions in biological systems .
Physical and Chemical Properties
Thermodynamic Data
| Property | Citronellol-d2 | Geraniol | Nerol | Linalool |
|---|---|---|---|---|
| Boiling Point (°C) | ~225–227* | 229–230 | 224–226 | 198–200 |
| Vapor Pressure | ~0.01 kPa† | 0.014 kPa | 0.018 kPa | 0.03 kPa |
| Solubility | Insoluble in H₂O | Similar to Citronellol | Similar to Geraniol | Slightly soluble |
*Estimated based on Citronellol data ; †Deuterium substitution minimally affects boiling point but alters MS fragmentation patterns .
Chemical Reactivity
- Autoxidation : Citronellol forms hydroperoxides upon air exposure, increasing skin sensitization potency. Geraniol and linalool autoxidize faster due to conjugated double bonds, generating more reactive intermediates .
- Esterification: Citronellol-d2’s hydroxyl group reacts with acyl donors (e.g., acetic acid) to form esters like citronellyl acetate, similar to non-deuterated analogs .
Antimicrobial and Anti-Inflammatory Effects
| Compound | MIC (μg/mL)* | Anti-Inflammatory IC₅₀ (IL-6) |
|---|---|---|
| Citronellol-d2 | 50–100† | 25–50‡ |
| Geraniol | 30–60 | 10–20 |
| Linalool | 40–80 | 15–30 |
Minimum inhibitory concentration against *S. aureus; †Based on Citronellol data ; ‡Inhibition of pro-inflammatory cytokines .
Toxicity in Pest Control
| Compound | LD₅₀ (μg/mg larvae)* |
|---|---|
| Citronellol-d2 | ~27.84† |
| Citronellal | 23.24 |
| Geraniol | 30–40 |
Against *Ascia monuste; †Extrapolated from Citronellol toxicity studies .
Q & A
Q. What are the optimal synthetic routes for Citronellol-d2 in isotopic labeling studies?
Citronellol-d2 synthesis typically involves catalytic hydrogenation of citronellal using modified nickel catalysts under controlled conditions (e.g., 99% conversion rate at low pressure) . Deuterium incorporation is achieved via selective hydrogen-deuterium exchange or deuterated reagents. Post-synthesis purification via fractional distillation or chromatography ensures isotopic purity (>98% deuterium enrichment).
Q. Which analytical techniques are most effective for quantifying Citronellol-d2 in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred due to their high sensitivity for deuterated compounds. For example, GC-MS with a DB-5MS column can separate Citronellol-d2 from endogenous analogs, while LC-MS/MS (MRM mode) enhances specificity in lipid-rich matrices .
Q. Why is deuterium labeling used in studying Citronellol's metabolic pathways?
Deuterium isotopes provide metabolic stability, enabling precise tracking of Citronellol-d2 in vivo. For instance, deuterium labeling can elucidate hepatic oxidation pathways or BBB penetration without isotopic interference, as shown in zebrafish and mouse models .
Q. How do researchers validate the isotopic purity of Citronellol-d2?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS) are standard. NMR detects residual protium signals (<2%), while HRMS confirms molecular ion clusters (e.g., [M+D]+) to verify deuterium incorporation .
Advanced Research Questions
Q. How can researchers resolve contradictions in Citronellol-d2's bioactivity data across experimental models?
Discrepancies often arise from model-specific variables (e.g., zebrafish vs. mice) or dosage regimes. A systematic approach includes:
- Dose normalization : Adjust concentrations based on metabolic rates (e.g., mg/kg in mice vs. μg/L in zebrafish) .
- Analytical cross-validation : Compare GC-MS and LC-MS data to rule out matrix effects .
- Pathway mapping : Use transcriptomics to identify species-specific signaling cascades (e.g., ROS vs. TNF-α dominance) .
Q. What experimental design considerations are critical when assessing Citronellol-d2's impact on oxidative stress pathways?
Key factors include:
- Dose-response gradients : Test 0.1–100 μM concentrations to capture threshold effects, as ROS production in zebrafish larvae was dose-dependent (p<0.01) .
- Temporal controls : Measure ROS at multiple timepoints (e.g., 6, 12, 24 hrs) to distinguish acute vs. chronic effects .
- Inhibitor co-treatment : Use antioxidants (e.g., N-acetylcysteine) to confirm ROS-specific mechanisms .
Q. How to design a study evaluating Citronellol-d2's blood-brain barrier (BBB) penetration using in vitro and in vivo models?
- In vitro : Use BBB-on-a-chip models with endothelial cells to measure permeability coefficients (e.g., Papp values) .
- In vivo : Administer Citronellol-d2 orally to mice and quantify brain accumulation via LC-MS, correlating with behavioral assays (e.g., locomotor deficits) .
- Imaging validation : Employ deuterium MRI or fluorescent probes for spatial tracking .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Citronellol-d2 toxicity studies?
- Nonlinear regression : Fit sigmoidal curves (Hill equation) to EC50/LC50 data .
- ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD for seedling growth assays) .
- Multivariate analysis : Address confounders like solvent carriers or interspecies metabolic rates .
Methodological Frameworks
- Synthesis and Purification : Prioritize catalysts (e.g., Ni/Al₂O₃) that minimize side reactions and maximize deuterium retention .
- Data Contradiction Analysis : Use meta-analysis tools to harmonize disparate datasets, emphasizing model limitations and methodological variability .
- Ethical and Safety Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
